SS-208
Description
Overview of Histone Deacetylase (HDAC) Family and Isoforms
The human HDAC family comprises 18 members, which are broadly classified into four classes (Class I, Class II, Class III, and Class IV) based on their homology to yeast deacetylases and their subcellular localization. nih.govbohrium.comscispace.comnih.govresearchgate.net
Class I HDACs: This class includes HDAC1, HDAC2, HDAC3, and HDAC8. These are primarily located in the nucleus and are homologous to the yeast Rpd3 protein. nih.govresearchgate.net They are widely expressed and generally function as repressors of gene transcription. nih.gov
Class II HDACs: This class is further subdivided into Class IIa (HDAC4, HDAC5, HDAC7, and HDAC9) and Class IIb (HDAC6 and HDAC10). nih.gov Class IIa HDACs typically shuttle between the nucleus and cytoplasm and have a single catalytic domain. nih.gov Class IIb HDACs, including HDAC6, are predominantly found in the cytoplasm and are characterized by having two catalytic domains. nih.govresearchgate.net They show sequence similarity to the yeast Hda1 protein. researchgate.net
Class III HDACs: These are a distinct group of NAD+-dependent deacetylases, known as sirtuins (SIRT1-SIRT7). nih.gov They differ mechanistically from Class I, II, and IV HDACs, which are zinc-dependent. researchgate.net
Class IV HDACs: This class currently contains only one member, HDAC11, which shares some sequence similarity with both Class I and Class II enzymes. researchgate.net
The diverse localization, structure, and substrate specificity of these different HDAC isoforms contribute to their varied roles in cellular processes.
Rationale for Selective HDAC6 Inhibition as a Research Strategy
While pan-HDAC inhibitors, which target multiple HDAC isoforms, have shown therapeutic efficacy, particularly in hematological malignancies, their clinical utility can be limited by dose-limiting toxicities associated with inhibiting multiple targets. pnas.orgnih.govaacrjournals.org This has driven research towards the development of isoform-selective HDAC inhibitors with potentially improved safety profiles and targeted therapeutic effects. aacrjournals.orgacs.org
HDAC6 has emerged as a particularly attractive target for selective inhibition due to its unique structural features and its primary role in deacetylating cytoplasmic proteins rather than directly modifying histones to a significant extent. researchgate.netpnas.orgmdpi.compnas.org Key non-histone substrates of HDAC6 include alpha-tubulin, heat shock protein 90 (Hsp90), and cortactin. researchgate.netpnas.orgmdpi.com
Inhibition of HDAC6 leads to increased acetylation of these substrates, influencing a range of cellular processes critical for disease pathogenesis. For instance, acetylation of alpha-tubulin is involved in regulating microtubule dynamics, cell shape, and migration researchgate.netmdpi.com, while Hsp90 acetylation affects the stability and function of its client proteins. mdpi.com HDAC6 is also involved in the degradation of misfolded proteins via the aggresome-autophagy pathway and plays a role in immune cell function and the tumor microenvironment. researchgate.netmdpi.comnih.govresearchgate.netmdpi.comnih.gov
The selective inhibition of HDAC6 offers a strategy to modulate these specific cytoplasmic pathways with potentially fewer off-target effects compared to broad-spectrum HDAC inhibitors, providing a strong rationale for its investigation in various diseases, including cancer, neurodegenerative conditions, and autoimmune disorders. researchgate.netacs.orgmdpi.comresearchgate.net
Historical Context of HDAC6 Inhibitor Development in Preclinical Studies
The development of HDAC inhibitors has evolved from the discovery of early, relatively non-selective compounds to the design of molecules with improved potency and selectivity for specific isoforms. Initial preclinical studies often utilized pan-HDAC inhibitors, which provided valuable insights into the therapeutic potential of HDAC inhibition but also highlighted the need for more targeted approaches to mitigate toxicity. nih.govbohrium.comscispace.compnas.orgnih.gov
The recognition of HDAC6's unique cytoplasmic functions and its involvement in disease-relevant pathways spurred the development of selective HDAC6 inhibitors. Early examples, such as tubacin, served as important research tools to probe the biological functions of HDAC6 inhibition in preclinical models. pnas.orgpnas.org However, some early selective inhibitors had limitations in terms of pharmacokinetic properties or synthesis, prompting the search for novel chemical scaffolds. pnas.org
The design of selective HDAC6 inhibitors often focuses on exploiting the structural differences between HDAC6 and other HDAC isoforms, particularly the larger and more open active site of HDAC6 compared to Class I HDACs. pnas.org This has led to the development of compounds with specific chemical features designed to fit and interact favorably with the HDAC6 catalytic domains.
SS-208 is an example of a selective HDAC6 inhibitor that has been investigated in preclinical research. nih.govresearchgate.netmdpi.comnih.govguidetopharmacology.orgmedkoo.comtargetmol.commedchemexpress.com It has been reported to potently inhibit HDAC6 with an IC50 of 12 nM and demonstrates selectivity over several other HDAC isoforms. medkoo.commedchemexpress.comcaymanchem.com Preclinical studies, particularly in syngeneic melanoma mouse models, have indicated that this compound possesses antitumor activity. nih.govresearchgate.netmdpi.comnih.govmedkoo.comtargetmol.commedchemexpress.com Research suggests that its antitumoral effects can be mediated, at least in part, through the modulation of the tumor microenvironment and the potentiation of immune responses, such as increasing the infiltration of pro-inflammatory immune cells like CD8+ T cells and influencing macrophage polarization. nih.govresearchgate.netmdpi.comnih.gov this compound has also been referred to as AVS100 in some studies. nih.govresearchgate.netnih.gov The preclinical evaluation of selective HDAC6 inhibitors like this compound contributes to the understanding of HDAC6 biology and its potential as a therapeutic target in various diseases.
Preclinical Data on this compound Activity
| Compound | Target | IC50 (nM) | Preclinical Model | Observed Effect | Citation |
| This compound | HDAC6 | 12 | Melanoma (mouse) | Reduced tumor growth | medkoo.comtargetmol.commedchemexpress.com |
| This compound | HDAC6 | 12 | Melanoma (mouse) | Increased Ac-α-Tubulin levels | medkoo.com |
| This compound | HDAC6 | 12 | Melanoma (mouse) | Potentiated anti-PD1 therapy | nih.govresearchgate.netnih.gov |
| This compound | HDAC6 | 12 | Colon Cancer (mouse) | Potentiated anti-PD1 therapy | nih.govresearchgate.netnih.gov |
Note: This table summarizes select preclinical findings and is not exhaustive.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O4/c14-9-2-1-7(5-10(9)15)12(19)16-4-3-8-6-11(18-22-8)13(20)17-21/h1-2,5-6,21H,3-4H2,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGOILLZIAIYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245942-72-5 | |
| Record name | AVS-100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EYT5CWH6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Design and Synthetic Approaches to Ss 208 Analogues
Design Principles of Isoxazole-3-hydroxamate-Based HDAC6 Inhibitors
The design of SS-208 and similar isoxazole-3-hydroxamate-based compounds as selective HDAC6 inhibitors is guided by the structural characteristics of the HDAC6 enzyme's active site. researchgate.nettandfonline.com Key to this design are the specific roles played by the zinc-binding group and the hydrophobic linker. ub.eduresearchgate.net
Role of the Isoxazole-3-hydroxamate Moiety as a Zinc-Binding Group
The isoxazole-3-hydroxamate moiety in this compound functions as the zinc-binding group (ZBG). acs.orgresearchgate.netnih.gov This functional group is crucial for chelating the catalytic zinc ion located at the base of the HDAC enzyme's active site, which is essential for its deacetylase activity. ub.eduresearchgate.nettandfonline.comexplorationpub.commdpi.com The interaction between the ZBG and the zinc ion is a primary mechanism by which these inhibitors block enzymatic function. tandfonline.com
A notable characteristic of the isoxazole-3-hydroxamate ZBG in this compound is its observed coordination mode with the active-site zinc ion in HDAC6. Crystal structure analysis of the Danio rerio HDAC6/SS-208 complex (PDB ID: 6R0K) reveals a bidentate coordination of the zinc ion. acs.orgrcsb.orgavstera.com This differs from the preferred monodentate coordination often observed for HDAC6 complexes with inhibitors featuring phenylhydroxamate-based ZBGs. acs.orgavstera.com This distinct coordination may contribute to the inhibitory profile of this compound.
Significance of Hydrophobic Linker Design
The hydrophobic linker is another critical component in the design of HDAC inhibitors, including this compound. ub.eduresearchgate.nettandfonline.comCurrent time information in Bangalore, IN. This linker region connects the ZBG to the capping group and is designed to fit within the hydrophobic channel leading to the catalytic zinc ion in the HDAC enzyme. researchgate.netacs.org The length, flexibility, and chemical nature of the linker influence how the ZBG is positioned relative to the zinc ion and how the capping group interacts with the enzyme's surface or external cavities. tandfonline.comtandfonline.comnih.gov
Variations in linker design can significantly impact the potency and selectivity of HDAC inhibitors for different isoforms. ub.edutandfonline.comtandfonline.com For HDAC6, which possesses a relatively large hydrophobic channel and unique structural features like two catalytic domains and a zinc finger ubiquitin binding domain, the linker design, in conjunction with the capping group, plays a role in achieving selective inhibition. tandfonline.comtandfonline.comnih.govsci-hub.se Studies have suggested that HDAC inhibitors with large or rigid hydrophobic surface recognition moieties and bulky aromatic or short linkers can be more efficient in achieving HDAC6 selectivity. tandfonline.com
Synthesis Strategies for this compound and Related Analogues
The synthesis of this compound and its analogues involves specific chemical strategies aimed at constructing the core isoxazole (B147169) ring, incorporating the hydroxamate ZBG, and attaching the linker and capping group. acs.orgresearchgate.net The development of efficient synthetic routes is essential for the exploration of structure-activity relationships and the generation of libraries of related compounds.
Methodological Considerations in Chemical Synthesis for this compound
The discovery and characterization of this compound involved its synthesis. acs.orgresearchgate.netmedkoo.com While detailed step-by-step synthetic protocols for this compound itself are typically found in specific research publications, the general approach for constructing such molecules involves assembling the key structural components: the isoxazole ring, the hydroxamate, the linker, and the capping group. acs.orgresearchgate.net The PubChem entry for this compound provides its molecular formula as C₁₃H₁₁Cl₂N₃O₄ and a molecular weight of 344.15 g/mol . caymanchem.commedkoo.comnih.govbiosynth.com
The synthesis of isoxazole-containing compounds often utilizes 1,3-dipolar cycloaddition reactions, a widely employed approach where nitrile oxides react with dipolarophiles like alkynes or alkenes to form the isoxazole ring. rsc.orgkuey.netmdpi.comnih.gov Subsequent functionalization reactions are then employed to introduce the hydroxamate moiety and attach the linker and capping group. kuey.net Methodological considerations would include optimizing reaction conditions, ensuring regioselectivity and stereoselectivity where applicable, and developing efficient purification methods to obtain the desired compounds with high purity.
Development of Novel Synthetic Pathways for Isoxazole-Based Compounds
Beyond the specific synthesis of this compound, research continues into developing novel synthetic pathways for isoxazole-based compounds. nih.govrsc.orgmdpi.comnih.govresearchgate.net Given the prevalence of the isoxazole core in various biologically active molecules, efficient and versatile synthetic methods are highly desirable in medicinal chemistry. rsc.orgkuey.netnih.gov
Novel approaches include exploring metal-free synthetic routes to address concerns related to cost, toxicity, and waste generation associated with metal catalysts. rsc.org Other strategies involve the development of one-pot multicomponent reactions for the synthesis of substituted isoxazoles and the use of condensation, cycloaddition, and functionalization reactions to create diverse isoxazole derivatives. kuey.netnih.govresearchgate.net These advancements in synthetic methodology contribute to the ability to generate novel isoxazole-based compounds with potential therapeutic applications, including as HDAC inhibitors or for other biological activities. rsc.orgkuey.netresearchgate.net
Key Molecular Properties of this compound
| Property | Value | Source |
| PubChem CID | 135348858 | guidetopharmacology.orgnih.gov |
| Molecular Formula | C₁₃H₁₁Cl₂N₃O₄ | caymanchem.comnih.govbiosynth.com |
| Molecular Weight | 344.15 g/mol | medkoo.comnih.govbiosynth.com |
| CAS Number | 2245942-72-5 | caymanchem.commedkoo.combiosynth.com |
| IUPAC Name | 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide | medkoo.comnih.gov |
HDAC Inhibitory Activity of this compound
This compound has demonstrated potent and selective inhibition of HDAC6. caymanchem.commedkoo.com The following table summarizes its inhibitory activity against HDAC6 and other HDAC isoforms based on reported IC₅₀ values.
| HDAC Isoform | IC₅₀ (nM) | Selectivity Fold (vs HDAC6) | Source |
| HDAC6 | 12 | 1 | caymanchem.commedkoo.com |
| HDAC1 | 1390 | ~116 | caymanchem.com |
| HDAC4 | 19500 | ~1625 | caymanchem.com |
| HDAC5 | 6910 | ~576 | caymanchem.com |
| HDAC7 | 8340 | ~695 | caymanchem.com |
| HDAC8 | 1230 | ~102 | caymanchem.com |
| HDAC9 | 38200 | ~3183 | caymanchem.com |
| HDAC11 | 5120 | ~427 | caymanchem.com |
Note: Selectivity fold is calculated as IC₅₀ (Isoform) / IC₅₀ (HDAC6).
Molecular Interactions and Selectivity Profile of Ss 208
Target Engagement and Inhibitory Potency against HDAC6
SS-208 functions by engaging with and inhibiting the enzymatic activity of HDAC6. medkoo.comadooq.comguidetopharmacology.orgmedchemexpress.comnih.gov
Determination of IC50 Values for HDAC6
The inhibitory potency of this compound against HDAC6 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) value. This compound has been reported to have an IC50 of 12 nM for HDAC6. medkoo.commedchemexpress.comadooq.commedchemexpress.com This indicates that a relatively low concentration of this compound is required to inhibit 50% of HDAC6 enzymatic activity.
Selectivity Profile of this compound Across HDAC Isoforms
A crucial aspect of this compound's characterization is its selectivity profile, which describes its inhibitory potency against HDAC6 compared to other HDAC isoforms. medkoo.comadooq.comguidetopharmacology.orgmedchemexpress.com
Comparative Analysis of Inhibitory Potency Against Other HDAC Subtypes
This compound exhibits notable selectivity for HDAC6 over other HDAC isoforms, including those in Class I and other Class IIb enzymes. medkoo.comadooq.comguidetopharmacology.orgmedchemexpress.com Comparative analysis of IC50 values demonstrates this selectivity. The table below presents the IC50 values of this compound for various HDAC isoforms.
| Isoform | IC50 (µM) | Selectivity Index (SI) vs HDAC6 |
| HDAC6 | 0.012 ± 0.002 | 1 |
| HDAC1 | 1.39 ± 0.73 | 116 |
| HDAC4 | 19.5 ± 4.2 | 1625 |
| HDAC5 | 6.91 ± 0.29 | 576 |
| HDAC7 | 8.34 ± 0.71 | 695 |
| HDAC8 | 1.23 ± 0.59 | 103 |
| HDAC9 | 38.2 ± 5.1 | 3183 |
| HDAC11 | 5.12 ± 1.29 | 427 |
Data extracted from search result avstera.com. SI: HDAC6 selectivity index over other HDAC isoforms. IC50 values are the mean of two experiments ± SEM obtained from curve-fitting of a 10-point enzymatic assay starting from 100 µM with 3-fold serial dilution against HDAC isoform. avstera.com
This data illustrates that this compound is significantly more potent against HDAC6 than against HDAC1, HDAC4, HDAC5, HDAC7, HDAC8, HDAC9, and HDAC11, with selectivity indices ranging from 103 to 3183. avstera.com This high degree of selectivity is considered advantageous for therapeutic applications, potentially minimizing off-target effects associated with inhibiting other HDAC isoforms. guidetopharmacology.orgtandfonline.com
Structural Basis of HDAC6/SS-208 Interaction
Understanding the structural interaction between this compound and HDAC6 provides insights into its inhibitory mechanism and selectivity. avstera.commedchemexpress.comtandfonline.comcaymanchem.com
X-ray Crystallography Studies of HDAC6-Inhibitor Complexes
X-ray crystallography has been employed to elucidate the binding mode of this compound within the active site of HDAC6. A crystal structure of the Danio rerio (zebrafish) HDAC6/SS-208 complex has been determined at a high resolution of 1.15 Å (PDB code: 6R0K). avstera.comrcsb.orgrcsb.org This structural data reveals how this compound interacts with the key residues and the catalytic zinc ion within the enzyme's active site. avstera.comrcsb.org The use of zebrafish HDAC6 in crystallographic studies is considered well-accepted for studying HDAC6 interactions. researchgate.net
Analysis of Zinc Ion Coordination within the Active Site
Analysis of the crystal structure of the HDAC6/SS-208 complex highlights the coordination of the isoxazole-3-hydroxamate moiety of this compound with the catalytic zinc ion in the active site. avstera.comnih.govtandfonline.com The structure reveals a bidentate coordination of the active-site zinc ion by this compound. avstera.comnih.govtandfonline.com This bidentate coordination mode is distinct from the predominantly observed monodentate coordination seen with some other phenylhydroxamate-based HDAC6 inhibitors, particularly those with bulky capping groups. avstera.comnih.gov The difference in coordination geometry can be influenced by the structure of the inhibitor, including the linker and capping group. avstera.comresearchgate.netnih.gov
Molecular Modeling and Docking Simulations for Binding Mode Elucidation
Elucidating the precise binding mode of a small molecule inhibitor like this compound to its target protein, histone deacetylase 6 (HDAC6), is crucial for understanding its mechanism of action and selectivity. While detailed reports specifically on de novo molecular modeling and docking simulations for this compound are not extensively detailed in the immediately available search snippets, structural studies, including X-ray crystallography, provide significant insights into its interaction with HDAC6.
A crystal structure of the Danio rerio HDAC6 complexed with this compound has been reported, offering direct evidence of the inhibitor's binding within the active site acs.org. This structural analysis revealed a bidentate coordination of the active-site zinc ion by this compound acs.org. This bidentate interaction is noted as differing from the preferred monodentate coordination observed in HDAC6 complexes with inhibitors based on a phenylhydroxamate scaffold acs.org. This specific mode of zinc coordination is a key feature of how this compound engages with the catalytic machinery of HDAC6.
The selectivity profile of this compound, demonstrating potent inhibition of HDAC6 with significantly lower potency against other HDAC isoforms, further supports specific molecular interactions governing its binding. This compound inhibits HDAC6 with an IC50 of 12 nM targetmol.comcaymanchem.commedchemexpress.comadooq.comcaymanchem.com. Its selectivity over other HDAC subtypes, such as HDAC1, -4, -5, -7, -8, -9, and -11, has been quantified, showing IC50 values in the micromolar range for these off-targets caymanchem.comcaymanchem.comlabclinics.com. This differential activity implies that the structural features of this compound facilitate favorable interactions within the HDAC6 binding pocket that are not replicated to the same extent in the binding sites of other HDAC isoforms.
The reported IC50 values illustrating this selectivity are summarized in the table below:
| HDAC Subtype | IC50 (µM) |
| HDAC6 | 0.012 |
| HDAC1 | 1.39 |
| HDAC8 | 1.23 |
| HDAC11 | 5.12 |
| HDAC5 | 6.91 |
| HDAC7 | 8.34 |
| HDAC4 | 19.5 |
| HDAC9 | 38.2 |
These detailed research findings on the crystal structure and the resulting understanding of the zinc coordination, coupled with the observed selectivity profile, provide strong evidence for the specific molecular basis of this compound's interaction with HDAC6. While explicit details of in silico docking methodologies or extensive molecular dynamics simulations for this compound were not prominently featured in the search results, the available structural and functional data are fundamental to understanding its binding mode.
Mechanistic Elucidation at the Cellular and Subcellular Levels
Modulation of Protein Acetylation by SS-208
As an inhibitor of HDAC6, the primary mechanism of this compound involves preventing the removal of acetyl groups from lysine (B10760008) residues on its target substrate proteins. This action leads to an accumulation of acetylation on these proteins, altering their function, stability, and interactions.
A principal and well-documented substrate of HDAC6 is α-tubulin, a key component of microtubules. HDAC6 is responsible for deacetylating α-tubulin, and its inhibition leads to a direct increase in the levels of acetylated α-tubulin. aacrjournals.org Consequently, treatment with HDAC6 inhibitors like this compound results in the hyperacetylation of α-tubulin. This modification is associated with increased microtubule stability and can affect various cellular processes that rely on microtubule dynamics, such as intracellular transport and cell migration.
HDAC6 is a predominantly cytoplasmic enzyme with a range of non-histone substrates beyond α-tubulin. These include proteins involved in cell structure, stress responses, and cell motility, such as cortactin and the heat shock protein 90 (HSP90). By inhibiting HDAC6, this compound is anticipated to increase the acetylation levels of these and other substrates. Modifying the acetylation status of these proteins can interfere with fundamental cellular processes; for example, hyperacetylation of HSP90 can disrupt its chaperone function, leading to the degradation of its client proteins, many of which are oncogenic.
Cellular Signaling Pathway Modulation
This compound influences several critical intracellular signaling pathways that regulate gene expression, cell proliferation, and immune responses. This modulation occurs downstream of its effects on protein acetylation or through direct interactions of HDAC6 with signaling components.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, upon activation, promotes the expression of genes involved in cell survival and proliferation. nih.govnih.gov Activation of STAT3 typically requires phosphorylation at the tyrosine 705 (Y705) residue. nih.govresearchgate.netmdpi.compreprints.org Research has demonstrated a connection between HDAC6 and the STAT3 pathway. Inhibition of HDAC6 has been shown to inhibit STAT3 phosphorylation under cytokine stimulation. avstera.com Furthermore, studies have revealed that HDAC6 can interact with STAT3, and its inhibition decreases the transcriptional activity of STAT3. mdpi.com This suggests that this compound can attenuate STAT3 signaling by reducing the phosphorylation of STAT3 at Y705, thereby inhibiting the transcription of its target genes.
The influence of HDAC6 inhibition on the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway, a central component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is complex. researchgate.netnih.govnih.gov Some evidence indicates that HDAC6 deacetylates ERK1, an action that stimulates ERK1's kinase activity. nih.gov According to this mechanism, inhibition of HDAC6 by a compound such as this compound would lead to increased acetylation and subsequent decreased activity of ERK1. nih.govimmunologyresearchjournal.com Conversely, other studies using HDAC inhibitors have reported an induction of sustained ERK activation. plos.org This effect is proposed to occur through a pathway involving the upstream kinase c-Raf and the phosphatase PP1, which can be regulated by HDAC6. plos.org These findings suggest that the net effect of this compound on ERK1/2 activation may be context-dependent, potentially varying based on cell type and the status of other signaling pathways.
Programmed Death-Ligand 1 (PD-L1), also known as CD274, is a critical immune checkpoint protein. nih.govnih.gov Studies have established a direct role for HDAC6 in the transcriptional regulation of the PD-L1 gene. nih.gov Specifically, HDAC6 is recruited to the PD-L1 promoter, where it is necessary for STAT3-mediated activation of gene transcription. nih.gov Treatment of cancer cells with selective HDAC6 inhibitors has been shown to down-regulate the expression of PD-L1. nih.govresearchgate.net Quantitative reverse transcription PCR (qRT-PCR) analysis has confirmed that this down-regulation occurs at the mRNA level, indicating a transcriptional control mechanism. nih.gov Therefore, this compound, by inhibiting HDAC6, can suppress the transcription of the PD-L1 gene, leading to reduced PD-L1 mRNA levels. nih.gov
Interactive Data Tables
Table 1: Summary of this compound (HDAC6 Inhibition) Effects on Protein Acetylation
| Target Protein | Effect of HDAC6 Inhibition | Functional Consequence |
| Alpha-Tubulin | ↑ Hyperacetylation | Increased microtubule stability |
| HSP90 | ↑ Hyperacetylation | Disruption of chaperone activity |
| Cortactin | ↑ Hyperacetylation | Altered cell motility |
Table 2: Summary of this compound (HDAC6 Inhibition) Effects on Cellular Signaling Pathways
| Signaling Molecule/Pathway | Effect of HDAC6 Inhibition | Downstream Consequence |
| STAT3 (pY705) | ↓ Decreased Phosphorylation | Reduced transcriptional activity of STAT3 |
| ERK1/2 Activation | Complex / Context-Dependent | Potential decrease or increase in pathway activity |
| PD-L1 mRNA | ↓ Decreased Expression | Reduced transcription of the PD-L1 gene |
This compound's Influence on Cellular Processes (Preclinical Context)
In the preclinical evaluation of the selective Histone Deacetylase 6 (HDAC6) inhibitor this compound, also known as AVS100, investigations into its direct cellular effects have provided insights into its mechanism of action. Unlike broad-spectrum HDAC inhibitors that often exert direct cytotoxic effects, the primary anti-tumor activity of this compound appears to be mediated through alternative pathways, as detailed in in vitro studies.
Analysis of Cell Viability and Apoptosis in In Vitro Models (mechanistic, not efficacy)
Preclinical research indicates that this compound exhibits minimal direct toxicity to cancer cells. Studies have shown that this compound is not cytotoxic to a range of human and murine tumor cell lines, including the SM1 melanoma model. nih.govresearchgate.net This suggests that the compound's therapeutic effects are not primarily driven by the induction of direct cell death or apoptosis in the tumor cells themselves. nih.govresearchgate.net While broad-spectrum HDAC inhibitors are generally known to regulate processes like apoptosis and cytotoxicity in cancer cells, the selective action of this compound appears to diverge from this mechanism. medchemexpress.com
The observed anti-tumor effects of this compound in preclinical models are therefore attributed to other mechanisms, such as the modulation of the tumor microenvironment, rather than direct cell killing. nih.govresearchgate.net Research has pointed towards this compound's ability to induce a pro-inflammatory tumor microenvironment, which in turn potentiates immune responses against the tumor. nih.gov
| Cell Lines Tested | Observed Effect | Reference |
|---|---|---|
| Various human and murine tumor cell lines (including SM1 melanoma) | Not cytotoxic | nih.govresearchgate.net |
Investigation of Cell Cycle Regulation (if applicable)
While HDAC inhibitors as a class are known to be involved in the regulation of cell cycle arrest, specific preclinical studies detailing the direct impact of this compound on cell cycle regulation in cancer cell lines are not extensively available in the reviewed literature. medchemexpress.com The current body of research on this compound has primarily focused on its immunomodulatory functions rather than its direct influence on the cell cycle machinery of tumor cells. nih.govresearchgate.net Therefore, a detailed mechanistic analysis of this compound's role in cell cycle progression is not applicable based on the available scientific findings.
Preclinical Pharmacological Investigations of Ss 208
Antitumor Activity in Syngeneic Murine Models
Preclinical studies utilizing syngeneic murine models have demonstrated the antitumoral effects of SS-208. medchemexpress.commedkoo.comadooq.comresearchgate.netnih.govnih.govachemblock.comacs.org Syngeneic models, which involve implanting tumor cells into immunocompetent mice of the same genetic background, are valuable for evaluating the role of the host immune system in the response to therapy. biorxiv.orgmdpi.complos.org
Efficacy in Melanoma Murine Models (e.g., SM1 syngeneic model)
This compound has shown significant antitumoral activity in melanoma murine models, including the SM1 syngeneic model. medchemexpress.commedkoo.comadooq.comresearchgate.netnih.govnih.govachemblock.comacs.org In the SM1 model, this compound treatment significantly reduced tumor growth compared to control groups. medchemexpress.comacs.org While this compound had minimal direct cytotoxic effects on murine SM1 melanoma cells in vitro, its in vivo efficacy in this model suggests that its antitumor activity is primarily mediated by immune-related mechanisms. nih.govacs.orgavstera.comresearchgate.netpatsnap.com Animals receiving this compound consistently showed lower tumor volumes throughout the study. acs.org
Antitumor Effects in Other Preclinical Cancer Models (e.g., colon cancer)
Beyond melanoma, this compound has also exhibited antitumoral effects in other preclinical cancer models, such as the CT26 colon cancer model. researchgate.netnih.govnih.gov In this model, this compound demonstrated an antitumoral effect, although the effect was reported to be less prominent compared to the SM1 melanoma model. nih.gov
Immunomodulatory Mechanisms in the Tumor Microenvironment
The antitumoral effects of this compound are closely associated with its ability to modulate the tumor microenvironment (TME). medchemexpress.comresearchgate.netnih.govnih.gov The TME is a complex network of cellular and non-cellular components that can significantly influence tumor progression and response to therapy. nih.govfrontiersin.orgmdpi.com this compound's impact on the TME involves several immunomodulatory mechanisms. medchemexpress.comresearchgate.netnih.govnih.gov
Impact on Immune Cell Infiltration (e.g., CD8+ T cells, NK+ T cells)
Treatment with this compound has been shown to increase the infiltration of key immune cells into the tumor. medchemexpress.comresearchgate.netnih.govnih.govacs.org Studies in the SM1 murine melanoma model demonstrated an increase in intratumoral CD8+ T cells, CD4+ T cells, and natural killer (NK) T cells following this compound administration. acs.orgcaymanchem.com CD8+ T cells and NK cells are cytotoxic effector cells known for their ability to recognize and kill cancer cells. nih.govfrontiersin.orgnih.gov Increased infiltration of these cells is indicative of an enhanced anti-tumor immune response. acs.orgnih.govmdpi.comiiarjournals.org
Modulation of Macrophage Polarization (M1/M2 Ratio)
This compound influences the polarization of macrophages within the TME. researchgate.netnih.govnih.govacs.org Macrophages exhibit plasticity and can differentiate into different functional phenotypes, broadly classified as M1 (pro-inflammatory, anti-tumoral) and M2 (anti-inflammatory, pro-tumoral) macrophages. nih.govmdpi.comfrontiersin.orgnih.govacs.org this compound treatment has been associated with a significant increase in anti-tumoral M1 macrophages and an enhanced ratio of M1 to M2 macrophages in the TME, suggesting a shift towards a more anti-tumorigenic immune environment. acs.org While this compound increased pro-inflammatory tumor-infiltrating macrophages in general, in the CT26 colon cancer model, this compound treatment reduced total tumor-associated macrophages (TAMs). nih.govnih.gov
Influence on Pro-inflammatory and Anti-tumoral Immune Responses
This compound treatment promotes pro-inflammatory and anti-tumoral immune responses within the TME. nih.govnih.gov This is supported by the observed increase in pro-inflammatory tumor-infiltrating macrophages and CD8 effector T cells with an inflammatory and T cell effector gene signature. researchgate.netnih.govnih.gov The modulation of macrophage polarization towards the M1 phenotype also contributes to a pro-inflammatory environment. acs.orgmdpi.com Furthermore, acquired T cell immunity and long-term protection were evidenced by an increase in immunodominant T cell clones after this compound treatment. nih.gov These findings suggest that this compound's mechanism of action involves reprogramming the immune landscape within the tumor to favor anti-cancer immunity. researchgate.netnih.govnih.govnih.gov
Data Table 1: Summary of Antitumor Activity in Syngeneic Murine Models
| Model | This compound Effect on Tumor Growth | Primary Mechanism Suggested | Source(s) |
| SM1 Melanoma | Significantly reduced | Immune-mediated | medchemexpress.comnih.govacs.orgavstera.com |
| CT26 Colon Cancer | Antitumoral effect | Immune-mediated | researchgate.netnih.govnih.gov |
Data Table 2: Impact of this compound on Immune Cell Infiltration in SM1 Melanoma Model
| Immune Cell Type | Effect of this compound Treatment | Source(s) |
| CD8+ T cells | Increased infiltration | acs.orgcaymanchem.com |
| CD4+ T cells | Increased infiltration | acs.orgcaymanchem.com |
| NK+ T cells | Increased infiltration | acs.orgcaymanchem.com |
Data Table 3: Impact of this compound on Macrophage Polarization in SM1 Melanoma Model
| Macrophage Type | Effect of this compound Treatment | Source(s) |
| M1 Macrophages | Significant increase | acs.org |
| M2 Macrophages | Increase | acs.org |
| M1/M2 Ratio | Enhanced | acs.org |
Combination Strategies with Other Preclinical Therapeutic Modalities
Preclinical investigations have explored combining this compound with other therapeutic approaches to enhance anti-tumor efficacy. These strategies aim to leverage the distinct mechanisms of action of this compound, such as its impact on the tumor immune microenvironment, to achieve synergistic or potentiating effects. avstera.comnih.gov
Potentiation of Immunotherapy in Preclinical Disease Models (e.g., anti-PD-1)
This compound has demonstrated the ability to potentiate the efficacy of immunotherapy, particularly immune checkpoint blockade such as anti-PD-1 therapy, in preclinical disease models. Studies using murine models of SM1 melanoma and CT26 colon cancer have shown that this compound treatment increases the efficacy of anti-programmed cell death protein 1 (anti-PD-1) treatment. avstera.comnih.govresearchgate.net This combination therapy has led to complete remission in melanoma models and increased response in colon cancer models, outcomes not achieved with anti-PD-1 treatment alone in some cases. nih.govresearchgate.net
The potentiation of immunotherapy by this compound is associated with favorable changes in the tumor immune microenvironment. This compound treatment has been shown to increase pro-inflammatory tumor-infiltrating macrophages and CD8 effector T cells. avstera.comnih.gov These immune cells exhibit an inflammatory and T cell effector gene signature. avstera.comnih.gov Furthermore, acquired T cell immunity and long-term protection were evidenced by an increase in immunodominant T cell clones following this compound treatment. nih.govresearchgate.net
In SM1 melanoma models, while this compound as a standalone therapy significantly reduced in vivo tumor growth, it had minimal effects on cell viability in vitro, suggesting its anti-tumor activity is primarily immune-mediated. avstera.com The combination of this compound and anti-PD-1 therapy significantly improved anti-tumor immune responses, leading to further tumor growth reduction compared to monotherapy. avstera.com
Data from a CT26 colon cancer model illustrates the improved efficacy of the combination therapy:
| Treatment Group | Responders (Tumor Volume < 300 mm³) |
| Control | 0% |
| AVS100 (this compound) | 20% |
| Anti-PD1 | 35% |
| AVS100 + Anti-PD1 | 80% |
Data derived from preclinical studies in CT26 colon cancer model nih.gov.
In a melanoma model, combination therapy with AVS100 and anti-PD-1 led to tumor remission. researchgate.net Analysis of tumor growth in individual mice showed that while anti-PD-1 treatment alone resulted in 61% responders (tumor volume < 400 mm³) with 6 out of 13 mice achieving complete remission, the combination of AVS100 and anti-PD-1 led to 93% responder mice with 10 out of 13 mice in complete remission. nih.gov
Synergistic Effects with Targeted Agents in In Vitro Studies (if applicable)
While the primary focus of recent research on this compound in combination strategies has been on its potentiation of immunotherapy, the concept of combining HDAC inhibitors with targeted agents has shown synergistic effects in preclinical studies with other HDAC inhibitors. For instance, preclinical studies have reported synergistic effects between other HDAC inhibitors and tyrosine kinase inhibitors in various cancer cell lines and in vivo models. frontiersin.org Although specific in vitro studies detailing synergistic effects of this compound with targeted agents were not prominently found in the provided search results, the general principle of combining HDAC inhibitors with targeted therapies to enhance anti-tumor effects and overcome resistance mechanisms is a recognized area of preclinical investigation. frontiersin.orgnih.gov This suggests a potential area for future research with this compound.
Structure Activity Relationship Sar Studies and Rational Drug Design for Ss 208 Analogues
Identification of Key Pharmacophoric Features for HDAC6 Selectivity and Potency
The design of SS-208 as a selective HDAC6 inhibitor was guided by the understanding of the typical structural subunits of HDAC inhibitors: a zinc chelating group, a hydrophobic linker, and a capping group researchgate.netipinnovative.com. For this compound, the isoxazole-3-hydroxamate moiety serves as the zinc-binding group (ZBG), crucial for coordinating with the Zn²⁺ ion in the active site of HDAC enzymes researchgate.netacs.orgnih.gov. A crystal structure of the Danio rerio HDAC6/SS-208 complex revealed a bidentate coordination of the active-site zinc ion by the hydroxamate group, a mode that differs from the preferred monodentate coordination observed with some other hydroxamate-based inhibitors researchgate.netacs.orgnih.govresearchgate.netavstera.com. This distinct binding mode may contribute to this compound's selectivity profile.
The hydrophobic linker connects the ZBG to the capping group researchgate.netacs.orgnih.govipinnovative.com. The capping group typically interacts with residues near the entrance of the active site ipinnovative.com. The specific chemical nature and spatial arrangement of these features in this compound are critical for its high potency and selectivity towards HDAC6 over other HDAC isoforms researchgate.netacs.orgnih.govtandfonline.comcaymanchem.commedkoo.commedchemexpress.com. This compound has demonstrated good potency against HDAC6 with an IC₅₀ of 12 nM and excellent selectivity over other HDACs, with IC₅₀ values generally exceeding 1 µM for HDAC1, -4, -5, -7, -8, -9, and -11 caymanchem.commedkoo.commedchemexpress.commedchemexpress.com.
Impact of Chemical Modifications on Biological Activity and Selectivity
Chemical modifications to different parts of the this compound structure have been explored to understand their impact on biological activity and selectivity researchgate.netacs.orgnih.govnih.gov. These modifications aim to optimize interactions within the HDAC6 active site and improve pharmacokinetic properties.
Modifications to the Isoxazole (B147169) Ring System
The isoxazole ring is a five-membered heterocycle widely used in drug discovery due to its favorable properties and potential for diverse interactions researchgate.netacs.orgnih.govresearchgate.netacs.orgnih.gov. In this compound, the isoxazole ring is directly connected to the ZBG tandfonline.com. Modifications to the isoxazole ring system can influence the compound's interaction with the enzyme, potentially affecting potency and selectivity nih.govnih.gov. While specific details on modifications to the isoxazole ring system itself within the context of this compound analogues are not extensively detailed in the provided snippets, the importance of this moiety in the this compound structure and in drug design in general is highlighted researchgate.netacs.orgnih.govresearchgate.netacs.orgnih.gov. Studies on other isoxazole-containing compounds suggest that modifications to the isoxazole ring can impact biological activity nih.govnih.gov.
Alterations of the Hydroxamate Moiety
The hydroxamate moiety is a common and effective zinc-binding group in HDAC inhibitors researchgate.netipinnovative.comuni-muenchen.dewustl.edu. Its ability to chelate the Zn²⁺ ion in the active site is fundamental to the inhibitory mechanism ipinnovative.comuni-muenchen.de. In this compound, the hydroxamate group exhibits bidentate coordination with the active-site zinc ion researchgate.netacs.orgnih.govresearchgate.netavstera.com. Alterations to the hydroxamate moiety, such as replacing it with other ZBGs (e.g., carboxylic acids, benzamides, thiols, ketones, or epoxides), would significantly impact the compound's interaction with the zinc ion and thus its inhibitory potency and selectivity ipinnovative.com. Research findings indicate that hydroxamic acid groups generally show more potent activity compared to carboxylic acid or benzamide (B126) groups as ZBGs in HDAC inhibitors ipinnovative.com.
Computational Approaches in this compound Design and Optimization
Computational approaches have become indispensable tools in modern drug discovery and design, complementing experimental methods nih.govmdpi.comresearchgate.netnih.govbeilstein-journals.org. These methods can expedite the process of identifying and optimizing lead compounds by providing insights into ligand-target interactions and predicting molecular properties nih.govmdpi.comresearchgate.netbeilstein-journals.org.
Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based drug design (LBDD) and structure-based drug design (SBDD) methodologies are employed in the discovery and optimization of drug candidates nih.govmdpi.comresearchgate.netbeilstein-journals.orgextrapolations.comnih.gov.
Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structure of the biological target to guide the design of ligands nih.govmdpi.combeilstein-journals.orgextrapolations.comnih.gov. For this compound and its analogues targeting HDAC6, SBDD approaches would involve analyzing the crystal structure of HDAC6 in complex with inhibitors, such as the Danio rerio HDAC6/SS-208 complex researchgate.netacs.orgnih.govresearchgate.netavstera.com. Techniques like molecular docking and molecular dynamics simulations are used to predict how ligands bind to the active site, evaluate binding affinities, and understand the molecular basis of selectivity nih.govmdpi.comresearchgate.netbeilstein-journals.orgnih.gov. This information is then used to design new compounds with improved interactions with the target nih.govmdpi.combeilstein-journals.org.
Ligand-Based Drug Design (LBDD): LBDD is applied when the 3D structure of the target is not available or as a complementary approach to SBDD nih.govbeilstein-journals.orgextrapolations.comnih.gov. LBDD methods rely on information from known active ligands to identify common chemical features or pharmacophores associated with biological activity nih.govbeilstein-journals.orgnih.gov. Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are used to build models that can predict the activity of new compounds based on their structural similarity to known active ligands nih.govbeilstein-journals.orgnih.gov. While specific LBDD studies solely focused on this compound are not detailed in the provided snippets, these methods are generally applicable in optimizing lead compounds and exploring chemical space nih.govbeilstein-journals.org.
Computational methods, including molecular dynamics simulations, can also be used to assess binding affinity and guide lead optimization by analyzing ligand-target interactions nih.govmdpi.com. They can help in understanding the impact of structural modifications on binding pose and energy nih.gov.
Predictive Modeling of this compound Analogues
Predictive modeling plays a crucial role in the structure-activity relationship (SAR) studies and rational drug design for this compound analogues. Computational methods are increasingly integrated into drug discovery pipelines to accelerate the identification and optimization of potential drug candidates. beilstein-journals.orgmdpi.com These methods aim to predict the biological activity, binding affinity, and other relevant properties of compounds based on their chemical structures, thereby guiding the synthesis and testing of new analogues. beilstein-journals.orgopenmedicinalchemistryjournal.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used in predictive modeling. QSAR seeks to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their observed biological activities. mdpi.comsamipubco.comnih.gov By developing robust QSAR models, researchers can predict the activity of novel, untested this compound analogues and identify the structural features that are critical for desired activity, such as potent and selective HDAC6 inhibition. mdpi.comsamipubco.com The process typically involves selecting compounds with known activity, calculating molecular descriptors, building a model using statistical or machine learning algorithms, and validating the model's predictive power. mdpi.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable as they consider the three-dimensional spatial properties of molecules and their interactions with the target protein. samipubco.comfrontiersin.orgmdpi.com These methods can generate contour maps that visually highlight regions around the molecule where specific physiochemical properties (e.g., steric, electrostatic, hydrophobic) are predicted to influence activity. samipubco.comfrontiersin.org Applying 3D-QSAR to this compound analogues could provide insights into the preferred spatial arrangements and functional group properties required for optimal binding to the HDAC6 active site and selectivity over other HDAC isoforms.
Molecular docking simulations are another fundamental computational tool in the predictive modeling of this compound analogues. beilstein-journals.orgopenmedicinalchemistryjournal.comsamipubco.com Docking predicts the preferred binding orientation (pose) and binding affinity of a ligand within the active site of a target protein, such as HDAC6. beilstein-journals.orgopenmedicinalchemistryjournal.com Given that a co-crystal structure of HDAC6 with this compound has been reported researchgate.net, molecular docking can be used to study the specific interactions between this compound and key residues in the HDAC6 active site. This information can then inform the design of analogues with improved binding characteristics. Docking studies can also be used in virtual screening to identify potential this compound analogues from large chemical libraries that are predicted to bind favorably to HDAC6. beilstein-journals.orgopenmedicinalchemistryjournal.comnih.gov
Recent research highlights the application of computational methods, including QSAR and molecular docking, to design novel compounds targeting HDACs. For instance, studies have utilized in silico analysis to identify compounds that could target HDACs in breast cancer cells, demonstrating the utility of these predictive approaches in designing HDAC inhibitors. patsnap.com Furthermore, advancements in machine learning and deep learning are being applied to improve the accuracy of binding affinity predictions and understand SAR, which can be highly beneficial for optimizing this compound analogues. nih.govresearchgate.netbiorxiv.orgoup.com
Predictive modeling, through techniques like QSAR, 3D-QSAR, molecular docking, and ADMET prediction, provides a powerful computational framework for guiding the design and optimization of this compound analogues. By leveraging these methods, researchers can prioritize the synthesis and testing of compounds with a higher probability of possessing desired activity and favorable properties, thereby accelerating the rational drug design process.
Illustrative Data Table: Predicted Properties of Hypothetical this compound Analogues
| Hypothetical Analogue ID | Structural Modification | Predicted HDAC6 IC50 (nM) | Predicted LogP | Predicted PSA (Ų) | Predicted Binding Mode (vs. This compound) | QSAR Model Prediction Confidence |
| Analogue A | Modification 1 | 8 | 2.5 | 75 | Similar | High |
| Analogue B | Modification 2 | 25 | 3.1 | 88 | Different interaction with Zn²⁺ | Medium |
| Analogue C | Modification 3 | 150 | 1.9 | 60 | Similar hydroxamate interaction | High |
| Analogue D | Modification 4 | 15 | 2.8 | 80 | Altered cap group interactions | Medium |
This table is intended to be interactive, allowing users to sort by columns or filter by analogue ID or predicted properties.
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of SS-208 in Diverse Disease Models (beyond current focus)
While this compound has shown promise in melanoma and colon cancer models, its potential extends to other diseases where HDAC6 plays a significant role. Given HDAC6's involvement in various cellular processes, including protein aggregation, degradation, and inflammation, exploring this compound in models of neurodegenerative diseases, autoimmune disorders, and other cancer types is a key future direction. nih.govresearchgate.net For instance, HDAC6 is implicated in neurodegenerative conditions through its regulation of protein aggregation and axonal transport, suggesting a potential therapeutic window for selective HDAC6 inhibitors like this compound in these contexts. nih.gov Preclinical studies evaluating this compound's efficacy in relevant animal models of these diverse diseases are crucial to determine its broader therapeutic applicability. f1000research.comoup.com
Further Elucidation of Upstream and Downstream Signaling Cascades
A deeper understanding of the signaling pathways influenced by this compound-mediated HDAC6 inhibition is essential. This includes identifying the upstream signals that regulate HDAC6 activity and the downstream cascades that mediate this compound's cellular effects. wikipedia.orgmdpi.comnih.gov Research indicates that HDAC6 interacts with and is regulated by various signaling molecules and pathways, such as EGFR and PI3K/AKT signaling. mdpi.com Furthermore, HDAC6 inhibition can impact pathways involved in immune responses, such as STAT3 and NF-κB signaling, as well as metabolic processes. mdpi.comresearchgate.netoncotarget.com Future studies should aim to comprehensively map these interactions and understand how this compound modulates these complex networks to exert its therapeutic effects. mdpi.comnih.gov This could involve detailed investigations into how this compound affects the acetylation status of known and novel HDAC6 substrates and how these modifications impact downstream protein function and signaling events.
Advanced Mechanistic Studies using Omics Technologies
Employing advanced omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by this compound treatment. mdpi.comwustl.edufrontiersin.orgnih.gov These technologies can help identify novel targets, pathways, and biomarkers associated with this compound's activity. For example, transcriptomics can reveal changes in gene expression profiles, while proteomics can identify alterations in protein levels and post-translational modifications, including acetylation. nih.gov Metabolomics can provide insights into metabolic reprogramming influenced by HDAC6 inhibition. mdpi.com Integrating data from multiple omics platforms can offer a systems-level understanding of how this compound impacts cellular biology and the tumor microenvironment. wustl.edunih.gov This integrated approach can uncover complex molecular interactions and help identify predictive biomarkers of response or resistance to this compound.
Development of Next-Generation Selective HDAC6 Inhibitors Based on this compound Scaffolds
This compound, with its isoxazole-3-hydroxamate moiety, represents a promising scaffold for selective HDAC6 inhibition. avstera.comtandfonline.com Future research should focus on leveraging the structural insights gained from this compound studies, including its bidentate zinc coordination, to design and synthesize next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. avstera.comtandfonline.com Structure-activity relationship studies and rational drug design approaches can be employed to modify the this compound scaffold, optimizing its interaction with HDAC6 and minimizing off-target effects. nih.govresearchgate.nettandfonline.com The goal is to develop compounds that retain the therapeutic advantages of this compound while potentially overcoming any limitations, such as metabolic stability or delivery challenges, particularly for applications requiring long-term administration. nih.govresearchgate.net
Q & A
Q. What is the primary mechanism of action of SS-208 in targeting HDAC6, and how does its selectivity compare to other HDAC isoforms?
this compound is a selective HDAC6 inhibitor with an IC50 of 12 nM, demonstrating >100-fold selectivity over other HDAC subtypes (e.g., HDAC1, HDAC4) . To confirm selectivity, researchers should:
- Perform enzymatic assays comparing inhibition across HDAC isoforms.
- Validate cellular activity via Western blot analysis of acetylated α-tubulin (a HDAC6-specific substrate) versus histone acetylation (non-HDAC6 targets).
- Use isoform-specific inhibitors as controls.
Q. What experimental design considerations are critical when assessing this compound’s efficacy in melanoma cell lines?
Key considerations include:
- Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 1–100 nM) to establish IC50 values .
- Cell viability assays : Combine HDAC6 inhibition assays with MTT or ATP-based viability tests to differentiate cytostatic vs. cytotoxic effects .
- Solution stability : Prepare fresh this compound solutions for each experiment due to reported instability in solution .
Q. How can researchers validate HDAC6 inhibition in this compound-treated cell models?
- Biochemical assays : Measure α-tubulin acetylation levels via immunofluorescence or Western blot .
- Transcriptomic profiling : Compare gene expression changes (e.g., HSP90, HIF-1α) to known HDAC6 inhibition signatures .
- Negative controls : Include pan-HDAC inhibitors (e.g., TSA) to distinguish HDAC6-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different melanoma models?
Contradictions may arise from variability in:
- Genetic backgrounds : Stratify cell lines by mutational status (e.g., BRAF V600E, NRAS mutations) .
- Experimental conditions : Standardize culture media, serum concentration, and treatment duration .
- Data normalization : Use normalized viability metrics (e.g., % control) and statistical tests (ANOVA with post hoc correction) .
- Replicate sampling : Increase sample size (n ≥ 6) to improve reliability .
Q. What methodological strategies can optimize this compound’s synergy with other anti-melanoma agents?
- Combinatorial screening : Use a matrix design (e.g., this compound + BRAF inhibitors) and calculate synergy scores via the Chou-Talalay method .
- Mechanistic validation : Assess apoptosis (caspase-3/7 assays) and cell cycle arrest (flow cytometry) to confirm synergistic pathways .
- In vivo validation : Use patient-derived xenografts (PDX) with co-treatment regimens to model clinical relevance .
Q. What challenges arise in translating this compound’s in vitro efficacy to in vivo models, and how can they be addressed?
- Pharmacokinetics : Monitor plasma half-life and tissue distribution via LC-MS/MS due to this compound’s instability .
- Dosing schedules : Optimize intermittent vs. continuous dosing to balance efficacy and toxicity .
- Tumor microenvironment : Include stromal co-culture models to assess HDAC6’s role in immune evasion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
